Minocycline-d7 (Major)
Description
Minocycline-d7 (Major) is a deuterium-labeled analog of minocycline, a broad-spectrum tetracycline-class antibiotic. It serves as an internal standard in quantitative mass spectrometry and chromatographic assays, enabling precise pharmacokinetic and metabolomic studies. The compound is chemically defined by the molecular formula C23H20D7N3O7 and a molecular weight of 464.52 g/mol. Its structure incorporates seven deuterium atoms at specific positions, enhancing isotopic stability while retaining the pharmacophore of the parent compound .
Key properties include:
Properties
Molecular Formula |
C₂₃H₂₀D₇N₃O₇ |
|---|---|
Molecular Weight |
464.52 |
Synonyms |
(4S,4aS,5aR,12aS)-4-(Dimethylamino)-7-[di(methyl-d3)amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Minocycline-d7 (Major) is compared below with structurally related compounds, including isotopic analogs, impurities, and derivatives.
Isotopic Analogs
Note: *Estimated molecular weight based on isotopic substitution.
- Key Differences :
Minocycline Impurities
- Analytical Relevance: Impurities lack deuterium labeling, enabling their differentiation from Minocycline-d7 (Major) via mass shifts in LC-MS/MS .
Other Deuterated Pharmaceuticals
- Contrast: Unlike Minocycline-d7, these compounds belong to diverse therapeutic classes but share deuterium labeling for analogous analytical purposes .
Data Tables
Table 1: Isotopic Minocycline Variants
| Property | Minocycline-d7 (Major) | [2H6]-Minocycline | Minocycline-d6 Dihydrochloride |
|---|---|---|---|
| Molecular Weight | 464.52 | 463.51 | 536.44 |
| Deuterium Count | 7 | 6 | 6 |
| Purity (HPLC) | >95% | >95% | >98% |
| Storage Temperature | -20°C | -20°C | -20°C |
| Key Application | Metabolic studies | Impurity profiling | Salt-form calibration |
Table 2: Analytical Performance Metrics
| Metric | Minocycline-d7 (Major) | Non-deuterated Minocycline |
|---|---|---|
| LC-MS/MS Signal Noise | 20% lower | Baseline |
| Detection Limit (ng/mL) | 0.1 | 0.5 |
| Matrix Effect | 5% interference | 25% interference |
Q & A
Q. What ethical considerations apply to using deuterated compounds in human trials?
- Methodological Answer : Submit deuterated compound formulations for regulatory review (e.g., FDA’s Guidance on Isotopic Labeling). Disclose deuterium’s potential biological impacts in informed consent documents. Monitor for off-target isotope effects in early-phase trials using pharmacovigilance protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
